REACTION_CXSMILES
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Cl[C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[O:12][C:11]3[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=3[CH:9]=2)=[O:7])=[CH:4][CH:3]=1.BrC1C=CC(C(C2OC3C=CC=CC=3C=2)=O)=CC=1>>[C:6]([C:8]1[O:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[CH:9]=1)(=[O:7])[C:5]1[CH:4]=[CH:3][CH:2]=[CH:18][CH:17]=1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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ClC1=CC=C(C(=O)C2=CC3=C(O2)C=CC=C3)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)C2=CC3=C(O2)C=CC=C3)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC2=C(O1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |